molecular formula C6H9LiN2O3 B2992904 Lithium;3-[3-(2-hydroxyethyl)diazirin-3-yl]propanoate CAS No. 2490412-91-2

Lithium;3-[3-(2-hydroxyethyl)diazirin-3-yl]propanoate

Cat. No.: B2992904
CAS No.: 2490412-91-2
M. Wt: 164.09
InChI Key: OHSUQMMFBOSTDT-UHFFFAOYSA-M
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Description

Lithium;3-[3-(2-hydroxyethyl)diazirin-3-yl]propanoate is a chemical compound that has garnered significant attention in scientific research due to its unique structure and potential applications. This compound is characterized by the presence of a diazirine ring, which is a three-membered ring containing two nitrogen atoms and one carbon atom. The lithium ion is associated with the carboxylate group, making it a lithium salt. The compound’s structure allows it to participate in various chemical reactions, making it valuable in multiple fields of study .

Scientific Research Applications

Lithium;3-[3-(2-hydroxyethyl)diazirin-3-yl]propanoate has a wide range of applications in scientific research:

    Chemistry: Used as a photoreactive probe in studying reaction mechanisms and intermediates. The diazirine ring can be activated by light to form reactive carbene intermediates, which can then interact with nearby molecules.

    Biology: Employed in photoaffinity labeling to study protein-ligand interactions. The compound can be incorporated into biomolecules, and upon activation by light, it forms covalent bonds with interacting proteins, allowing for their identification and characterization.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent. The compound’s ability to form stable complexes with various biomolecules makes it a candidate for targeted drug delivery.

    Industry: Used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Safety and Hazards

The safety information available indicates that Lithium;3-[3-(2-hydroxyethyl)diazirin-3-yl]propanoate has a GHS07 pictogram and the signal word "Warning" . For more detailed safety and hazard information, please refer to the product’s MSDS .

Mechanism of Action

Mode of Action

The compound contains a diazirine group . Diazirines are a class of organic molecules consisting of a carbon bound to two nitrogen atoms, which are double-bonded to each other, forming a cyclopropene-like ring . They can serve as precursors for carbenes by loss of a molecule of dinitrogen . For example, irradiation of diazirines with ultraviolet light leads to carbene insertion into various C−H, N−H, and O−H bonds . Hence, diazirines have grown in popularity as small, photo-reactive, crosslinking reagents . They are often used in photoaffinity labeling studies to observe a variety of interactions, including ligand-receptor, ligand-enzyme, protein-protein, and protein-nucleic acid interactions .

Biochemical Pathways

Given the presence of the diazirine group, it is likely that the compound may interact with various biochemical pathways through the formation of carbenes and subsequent insertion into various bonds .

Pharmacokinetics

It is known that the compound is a powder at room temperature and is stored at 4 degrees celsius . This information may suggest certain characteristics about its stability and solubility, which could impact its bioavailability.

Result of Action

Given its diazirine group, it may be involved in the formation of carbenes and subsequent insertion into various bonds, potentially leading to a variety of molecular and cellular effects .

Action Environment

The environment can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact a compound’s stability and its interactions with its targets. For Lithium;3-[3-(2-hydroxyethyl)diazirin-3-yl]propanoate, it is known that the compound is stored at 4 degrees Celsius , suggesting that temperature may be an important factor in its stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium;3-[3-(2-hydroxyethyl)diazirin-3-yl]propanoate typically involves the following steps:

    Formation of the Diazirine Ring: The diazirine ring is synthesized through the reaction of a suitable precursor with a nitrogen source under specific conditions. This step often requires the use of strong bases and controlled temperatures to ensure the formation of the diazirine ring.

    Attachment of the Hydroxyethyl Group: The hydroxyethyl group is introduced through a nucleophilic substitution reaction, where an appropriate hydroxyethylating agent reacts with the diazirine ring.

    Formation of the Propanoate Group: The propanoate group is attached through esterification or amidation reactions, depending on the starting materials used.

    Lithium Salt Formation: Finally, the lithium salt is formed by reacting the carboxylate group with a lithium source, such as lithium hydroxide or lithium carbonate

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis platforms are often employed to achieve these goals .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lithium;3-[3-(2-hydroxyethyl)diazirin-3-yl]propanoate is unique due to its combination of a diazirine ring, a hydroxyethyl group, and a lithium ion. This combination imparts specific chemical properties, such as photoreactivity, stability, and the ability to form stable complexes with biomolecules. These properties make it particularly valuable in applications where precise control over molecular interactions is required .

Properties

IUPAC Name

lithium;3-[3-(2-hydroxyethyl)diazirin-3-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O3.Li/c9-4-3-6(7-8-6)2-1-5(10)11;/h9H,1-4H2,(H,10,11);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHSUQMMFBOSTDT-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C(CC1(N=N1)CCO)C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9LiN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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